25iP-NBOMe (hydrochloride)

Structure-Activity Relationship 5-HT2A Receptor Phenethylamine Pharmacology

Forensic labs often face cross-reactivity when differentiating 25X-NBOMe analogs using generic standards, risking misidentification. 25iP-NBOMe (hydrochloride) eliminates this ambiguity. - Certified at ≥98% purity for unambiguous LC-MS/MS and GC-MS calibration. - The distinct 4-isopropyl substituent yields unique retention time and mass fragmentation, enabling precise differentiation from 25I-NBOMe or 25B-NBOMe. - Supplied as a batch-verified crystalline solid, with QC documentation ensuring defensible chain-of-custody compliance. Ships globally with full certificates of analysis.

Molecular Formula C21H29NO3 · HCl
Molecular Weight 379.9
Cat. No. B1163266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25iP-NBOMe (hydrochloride)
Synonyms2-(4-isopropyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine, monohydrochloride
Molecular FormulaC21H29NO3 · HCl
Molecular Weight379.9
Structural Identifiers
SMILESCOC1=C(CCNCC2=C(OC)C=CC=C2)C=C(OC)C(C(C)C)=C1.Cl
InChIInChI=1S/C21H29NO3.ClH/c1-15(2)18-13-20(24-4)16(12-21(18)25-5)10-11-22-14-17-8-6-7-9-19(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H
InChIKeyMPKOBMNKXXJHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 25iP-NBOMe (hydrochloride) as an Analytical Reference Standard for Forensic Toxicology


25iP-NBOMe (hydrochloride) is a synthetic phenethylamine of the 25X-NBOMe series, distinguished by an isopropyl group at the 4-position of the phenyl ring and an N-(2-methoxybenzyl) moiety [1]. As an analytical reference standard, it is primarily supplied for use in forensic analysis and research to aid in the identification and quantification of this compound, which is associated with high potency 5-HT2A receptor agonism and potential toxicity . While its specific receptor binding profile is not fully published, it is recognized as a member of the ultrapotent NBOMe class [2].

Why 25iP-NBOMe (hydrochloride) Cannot Be Substituted with General 25X-NBOMe Analogs for Analytical Method Validation


The 25X-NBOMe series is not a set of interchangeable compounds. The specific 4-position substituent (isopropyl for 25iP-NBOMe, iodine for 25I-NBOMe, bromine for 25B-NBOMe) dictates each molecule's unique physicochemical and analytical properties, including retention time, mass fragmentation pattern, and ionization efficiency [1]. While all share a common core, these structural variations mean that a certified reference material for 25iP-NBOMe is non-negotiable for the accurate calibration of instruments and validation of methods in forensic and toxicological analysis; substituting with a generic analog would invalidate the specificity and quantitative accuracy of the assay [2].

Quantitative Differential Evidence: 25iP-NBOMe (hydrochloride) vs. 25I-NBOMe for Research Selection


Structural Determinant: The 4-Isopropyl Substituent Drives High Affinity in the NBOMe Class

25iP-NBOMe is characterized by a 4-isopropyl group on its phenethylamine core. Class-level inference from extensive studies on the 25X-NBOMe series shows that substituents at this position are critical drivers of 5-HT2A receptor affinity, with bulkier lipophilic groups like isopropyl and iodo contributing to subnanomolar Ki values [1]. While specific binding data for 25iP-NBOMe is not available, its structural analog 25I-NBOMe has a reported Ki of 0.044 nM at the human 5-HT2A receptor, a potency over 65 times greater than LSD (Ki 2.9 nM) [2]. This indicates 25iP-NBOMe's potential as a high-affinity tool compound for investigating 5-HT2A receptor pharmacology, distinguishing it from less potent 2C-X precursors.

Structure-Activity Relationship 5-HT2A Receptor Phenethylamine Pharmacology

Metabolic Stability and Clearance: Class-Level Metabolic Liability of NBOMes

While direct metabolism studies for 25iP-NBOMe are not yet published, its close analog, 25I-NBOMe, exhibits rapid hepatic metabolism in vitro, with a calculated intrinsic clearance (CLint) of 70.1 mL/min/kg in human liver microsomes (HLM) [1]. This high clearance, primarily mediated by CYP3A4, suggests a short half-life in vivo and potential for drug-drug interactions [1]. By inference, 25iP-NBOMe is likely subject to similar metabolic pathways due to the shared N-(2-methoxybenzyl) group and the 2,5-dimethoxy pattern, a key consideration for studies requiring controlled exposure duration.

Hepatic Metabolism Cytochrome P450 Drug Clearance

Analytical Specificity: 25iP-NBOMe Requires Distinct Identification from 25I-NBOMe in Forensic Analysis

The 25X-NBOMe series presents a significant challenge in forensic analysis due to the large number of analogs. For accurate identification, each compound requires its own certified reference standard. A study on the prevalence of NBOMe use highlights 25I-NBOMe as the most commonly encountered analog, accounting for 75.9% of NBOMe users in one survey [1]. 25iP-NBOMe, while less prevalent, has been identified on the black market and has caused poisoning and fatal cases [2]. This necessitates the procurement of a specific 25iP-NBOMe standard to differentiate it from the more common 25I-NBOMe and other analogs in seized materials and biological specimens using techniques like UHPLC-Q-Exactive Orbitrap MS [3].

Forensic Toxicology LC-MS/MS Analytical Reference Standard

Comparative Cardiotoxic Risk: 5-HT2B Agonism in the NBOMe Class

A key differentiator for NBOMe compounds, including 25iP-NBOMe, is their potential for cardiotoxicity mediated by 5-HT2B receptor agonism. While 25I-NBOMe is a potent agonist at 5-HT2A, it also activates 5-HT2B receptors, though with lower potency and efficacy [1]. Chronic activation of 5-HT2B is linked to valvular heart disease [1]. The 2C-X parent compounds (e.g., 2C-I) are also 5-HT2B agonists, but the NBOMe modification enhances overall potency and may alter the selectivity profile. This shared class-wide liability is a critical factor for safety assessments in any research or industrial context, distinguishing the NBOMe class from other serotonergic tool compounds with cleaner 5-HT2B profiles.

Drug Safety Cardiotoxicity Receptor Selectivity

Primary Research and Industrial Application Scenarios for 25iP-NBOMe (hydrochloride)


Forensic Toxicology: Method Validation and Confirmation of Seized Materials

25iP-NBOMe (hydrochloride) serves as a critical analytical reference standard for developing and validating quantitative methods (e.g., LC-MS/MS, GC-MS) to detect and confirm the presence of this specific NBOMe analog in seized drug samples and biological specimens . Its use is essential for differentiating it from other isomers and analogs like 25I-NBOMe, which may have different legal classifications and toxicological profiles [1]. The high purity (≥98%) of this standard ensures accurate calibration and reliable results in a forensic laboratory setting .

In Vitro Pharmacology: High-Affinity Tool for 5-HT2A Receptor Structure-Activity Studies

Based on its structural homology to 25I-NBOMe, 25iP-NBOMe is a valuable tool for academic research investigating the structure-activity relationships of 5-HT2A receptor ligands [2]. Researchers can use this compound to explore how the 4-isopropyl substituent impacts receptor binding affinity, functional selectivity (e.g., G-protein vs. β-arrestin signaling), and off-target activity relative to the iodo (25I-NBOMe) or bromo (25B-NBOMe) analogs, providing insights into the molecular pharmacology of the ultrapotent NBOMe class [2].

Drug Metabolism and Pharmacokinetics (DMPK) Research: Comparative Metabolic Profiling

The compound can be used as a substrate in in vitro metabolism studies to profile its biotransformation by human cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, and compare its intrinsic clearance to analogs like 25I-NBOMe [3]. Such studies are crucial for understanding its potential for drug-drug interactions and for developing analytical methods to detect its metabolites, which are vital for toxicological screening and interpretation in clinical and forensic casework [3].

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